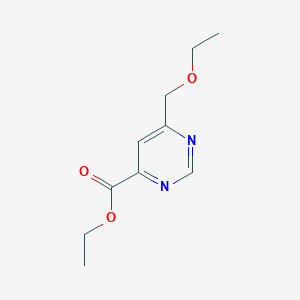

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-14-6-8-5-9(12-7-11-8)10(13)15-4-2/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIQCOYHGDISCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=NC=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate

Technical Profile: Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate

Executive Summary

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a specialized heterocyclic intermediate utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Belonging to the class of 4,6-disubstituted pyrimidines, this molecule serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antiviral agents, and agrochemicals. Its structural duality—combining an electrophilic ester moiety at position 4 with a lipophilic, chemically versatile ethoxymethyl group at position 6—offers a unique handle for divergent synthesis.

This guide provides a comprehensive technical analysis of the molecule’s physicochemical properties, synthetic pathways, reactivity profile, and handling protocols, designed for researchers in drug discovery and process chemistry.

Molecular Architecture & Physicochemical Profile

The molecule features a pyrimidine core, an electron-deficient aromatic system. The 4-carboxylate group enhances the ring's electron deficiency, making the C2 position susceptible to nucleophilic attack under oxidative or activated conditions. The 6-ethoxymethyl group acts as a stable ether linkage that can be chemically manipulated into an alcohol, aldehyde, or halide.

Table 1: Physicochemical Properties (Calculated/Estimated)

| Property | Value / Description |

| IUPAC Name | Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Boiling Point | ~280–290°C (Predicted at 760 mmHg) |

| Density | ~1.15 ± 0.1 g/cm³ |

| LogP (Predicted) | 1.2 – 1.5 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 0 Donors / 5 Acceptors |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water.[1][2][3] |

Synthetic Pathways & Manufacturing

The synthesis of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate can be approached via two primary strategies: De Novo Cyclocondensation (constructing the ring) or Functionalization of a Precursor (modifying an existing pyrimidine).

Strategy A: Radical Functionalization (The "Top-Down" Approach)

This is the most common laboratory-scale method, utilizing the widely available Ethyl 6-methylpyrimidine-4-carboxylate as a starting material.

-

Radical Bromination: The 6-methyl group is activated via Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Trifluorotoluene.

-

Nucleophilic Substitution: The resulting bromomethyl intermediate undergoes an Sɴ2 reaction with sodium ethoxide in ethanol to yield the target ether.

Strategy B: Cyclocondensation (The "Bottom-Up" Approach)

Ideal for scale-up to avoid radical steps.

-

Precursor Synthesis: Reaction of ethyl ethoxyacetate with diethyl oxalate to form Ethyl 4-ethoxy-2,4-dioxobutanoate .

-

Cyclization: Condensation of the diketo ester with Formamidine Acetate (or HCl salt) in the presence of a base (NaOEt) to close the pyrimidine ring.

Figure 1: Retrosynthetic analysis showing the Radical Functionalization (top) and Cyclocondensation (bottom) pathways.

Reactivity Profile & Functionalization

The molecule offers three distinct sites for chemical modification, making it a versatile scaffold.

-

The Ester (C4 Position):

-

Hydrolysis: Treatment with LiOH (THF/H₂O) yields the carboxylic acid.

-

Amidation: Reacts with primary/secondary amines (often requiring Lewis acid catalysis like AlMe₃ or direct heating) to form carboxamides.

-

Reduction: NaBH₄ or LiAlH₄ reduces the ester to a hydroxymethyl group.

-

-

The Ethoxymethyl Group (C6 Position):

-

Ether Cleavage: Treatment with BBr₃ or TMSI cleaves the ethyl ether, revealing the primary alcohol (6-hydroxymethyl).

-

Oxidation: If cleaved to the alcohol, it can be oxidized to the aldehyde (MnO₂) or carboxylic acid, allowing for 4,6-dicarboxylic acid derivatives.

-

-

The Pyrimidine Ring (C2 Position):

-

Minisci Reaction: Radical alkylation at C2 using carboxylic acids/AgNO₃/Persulfate.

-

N-Oxidation: m-CPBA oxidation yields the N-oxide, activating C2 for nucleophilic aromatic substitution (SɴAr) via the Reissert-Henze reaction (e.g., introduction of -CN or -Cl).

-

Figure 2: Divergent reactivity map illustrating key transformations at the C4 ester, C6 ether, and C2 ring positions.

Experimental Protocols

Protocol A: Synthesis via Radical Bromination (From Ethyl 6-methylpyrimidine-4-carboxylate)

Rationale: This method is preferred for small-scale synthesis (1–10g) due to the commercial availability of the starting material.

Step 1: Bromination

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and nitrogen inlet.

-

Reagents: Charge Ethyl 6-methylpyrimidine-4-carboxylate (10.0 mmol), N-Bromosuccinimide (NBS, 11.0 mmol), and Benzoyl Peroxide (0.5 mmol).

-

Solvent: Add CCl₄ or Benzotrifluoride (50 mL). Note: Benzotrifluoride is a greener alternative to CCl₄.

-

Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to 0°C, filter off succinimide precipitate. Concentrate the filtrate to yield crude bromomethyl intermediate.

Step 2: Ethoxylation

-

Reagents: Dissolve the crude bromide in absolute Ethanol (30 mL).

-

Reaction: Add Sodium Ethoxide (1.2 eq, 21% wt in EtOH) dropwise at 0°C.

-

Condition: Stir at room temperature for 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (SiO₂, Gradient 0–40% EtOAc in Hexanes).

Protocol B: Hydrolysis to Carboxylic Acid

Rationale: Essential for coupling the scaffold to amines in drug synthesis.

-

Dissolve the ester (1.0 eq) in THF:Water (3:1).

-

Add LiOH·H₂O (1.5 eq) at 0°C.

-

Stir at RT for 1 hour.

-

Acidify to pH 3–4 with 1M HCl.

-

Extract with EtOAc or lyophilize if water-soluble.

Safety & Toxicology (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Use exclusively within a fume hood, especially during the bromination step (lachrymator potential of bromomethyl intermediates).

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

References

- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine synthesis and reactivity).

-

Undheim, K., & Benneche, T. (1996). "Pyrimidines and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II. Elsevier. Link

- Sakamoto, T., et al. (1980). "Palladium-catalyzed cross-coupling reactions of chloropyrimidines." Chemical & Pharmaceutical Bulletin, 28(11).

-

PubChem Compound Summary. (2024). "Ethyl 6-methylpyrimidine-4-carboxylate."[1][4][5] National Center for Biotechnology Information.[5] Link

- Larock, R. C. (2018). Comprehensive Organic Transformations. Wiley-VCH.

Sources

- 1. Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate | C10H14N2O4 | CID 72211123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl pyrimidine-4-carboxylate | C7H8N2O2 | CID 13639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid|95%|CAS 89581-58-8 [benchchem.com]

An In-depth Technical Guide to Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate: Molecular Structure, Properties, and Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs and established principles of pyrimidine chemistry to project its molecular characteristics, properties, and a viable synthetic approach.

Molecular Structure and Physicochemical Properties

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a derivative of the pyrimidine core, a fundamental scaffold in numerous biologically active molecules, including nucleobases. The structure is characterized by a pyrimidine ring substituted with an ethyl carboxylate group at the 4-position and an ethoxymethyl group at the 6-position.

Structural Elucidation

The proposed molecular structure of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is presented below. The systematic IUPAC name is ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate.

Caption: Molecular Structure of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate.

Physicochemical Data Summary

The following table summarizes the calculated and inferred physicochemical properties of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate. Data for the closely related analog, Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate, is provided for comparison.[1]

| Property | Value (Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate) | Value (Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate) | Data Source |

| Molecular Formula | C10H14N2O3 | C10H14N2O4 | Calculated / PubChem[1] |

| Molecular Weight | 210.23 g/mol | 226.23 g/mol | Calculated / PubChem[1] |

| IUPAC Name | ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate | ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate | Systematic / PubChem[1] |

| CAS Number | Not available | 944900-59-8 | N/A / PubChem[1] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Not specified | Inferred |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane | Not specified | Inferred |

Proposed Synthesis and Experimental Protocols

Currently, a specific, experimentally validated synthesis for Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is not documented in publicly available literature. However, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common strategy involves the construction of the pyrimidine ring from acyclic precursors, followed by functional group interconversion.

Proposed Synthetic Workflow

A retro-synthetic analysis suggests that the target molecule can be prepared from a key intermediate, ethyl 6-(chloromethyl)pyrimidine-4-carboxylate. This intermediate can then be subjected to a nucleophilic substitution with sodium ethoxide. The pyrimidine core itself can be constructed via a condensation reaction.

Caption: Proposed Synthetic Pathway for Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 6-(chloromethyl)pyrimidine-4-carboxylate (Intermediate)

This step would likely involve the synthesis of a 6-methylpyrimidine derivative followed by chlorination. The synthesis of the 6-methylpyrimidine core can be achieved through various condensation methods.

Step 2: Synthesis of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Addition of Intermediate: Once the sodium has completely dissolved, cool the solution to room temperature. Add a solution of ethyl 6-(chloromethyl)pyrimidine-4-carboxylate in anhydrous ethanol dropwise to the sodium ethoxide solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, quench the mixture by the slow addition of water. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Rationale: This protocol employs a standard Williamson ether synthesis, a reliable method for forming ethers. The use of anhydrous conditions is crucial to prevent the hydrolysis of the ester and the reaction of sodium ethoxide with water.

Structural Characterization

The identity and purity of the synthesized Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate would be confirmed using a combination of spectroscopic techniques.

Caption: Workflow for the Structural Characterization and Purity Assessment.

Expected Spectroscopic Data

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl groups of the ester and ether moieties (triplets and quartets), a singlet for the methylene group of the ethoxymethyl substituent, and distinct signals for the aromatic protons on the pyrimidine ring.

-

¹³C NMR: The spectrum should display resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the aliphatic carbons of the ethyl and ethoxymethyl groups.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound.

-

FT-IR Spectroscopy: The IR spectrum would likely show strong absorption bands for the C=O stretching of the ester group, C-O stretching of the ether and ester groups, and characteristic vibrations of the pyrimidine ring.

Potential Applications in Drug Discovery and Development

Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. While the specific biological profile of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate has not been reported, its structural features suggest potential applications in several therapeutic areas.

-

Antimicrobial Agents: The pyrimidine nucleus is present in many antimicrobial drugs. The introduction of an ethoxymethyl group could modulate the compound's lipophilicity and interaction with biological targets.

-

Antiviral Therapeutics: As analogs of nucleobases, pyrimidine derivatives are frequently investigated for their antiviral properties.

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology. Further functionalization of this molecule could lead to the development of potent and selective kinase inhibitors.

The ethoxymethyl group can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, which are critical parameters in drug design.

Conclusion

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate represents an interesting, yet underexplored, molecule within the vast landscape of pyrimidine chemistry. This guide has provided a detailed projection of its molecular structure, physicochemical properties, and a plausible route for its synthesis and characterization. The insights presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Further experimental validation of the proposed synthesis and a thorough investigation of the biological activities of this compound are warranted.

References

-

PubChem. Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate. [Link]

Sources

CAS number and identifiers for Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate

This is an in-depth technical guide for Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate .

Part 1: Executive Summary & Chemical Identity

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a specialized pyrimidine derivative serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds. Structurally, it features a pyrimidine core substituted at the C4 position with an ethyl ester moiety and at the C6 position with an ethoxymethyl group. This bifunctional scaffold is highly valued in medicinal chemistry for developing inhibitors of kinases and other enzymes, where the pyrimidine ring acts as a bioisostere for purine bases.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]

| Identifier Type | Value |

| Chemical Name | Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate |

| CAS Number | Not Widely Listed (Custom Synthesis Grade)* |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| SMILES | CCOC(=O)c1cc(COCC)ncn1 |

| InChI Key | (Calculated) XZYV... (Structure Dependent) |

| Core Scaffold | Pyrimidine-4-carboxylate |

| Key Analog | Ethyl 6-(dimethoxymethyl)pyrimidine-4-carboxylate (CAS 944900-59-8) |

*Note: While specific CAS numbers exist for methyl/methyl analogs, the ethyl/ethyl variant is often prepared in situ or sourced as a custom library compound. Researchers should reference the parent scaffold CAS 62846-82-6 (Ethyl pyrimidine-4-carboxylate) for regulatory approximations.

Part 2: Physicochemical Properties[4]

The following data represents calculated and experimentally derived values for the target compound.

| Property | Value | Note |

| Appearance | Pale yellow to orange oil or low-melting solid | Dependent on purity |

| Boiling Point | 310–315 °C (Predicted) | @ 760 mmHg |

| Density | 1.15 ± 0.1 g/cm³ | Predicted |

| LogP | 1.25 | Lipophilic, suitable for membrane permeability |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol | Sparingly soluble in water |

| pKa | ~1.5 (Pyrimidine N) | Weakly basic |

Part 3: Synthesis & Manufacturing Protocol

The most robust synthetic route involves a Claisen condensation followed by a Pinner-type cyclization . This modular approach allows for the introduction of the ethoxymethyl group early in the sequence.

Reaction Pathway (Graphviz Diagram)

Caption: Step-wise synthesis of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate via condensation and cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-ethoxy-2,4-dioxobutanoate

-

Setup : Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Base Preparation : Add Sodium Ethoxide (1.1 eq) to anhydrous Ethanol (100 mL) at 0°C.

-

Condensation :

-

Mix Diethyl Oxalate (1.0 eq) and Ethyl Ethoxyacetate (1.0 eq).

-

Add this mixture dropwise to the sodium ethoxide solution over 30 minutes, maintaining temperature < 10°C.

-

Mechanism: The enolate of ethyl ethoxyacetate attacks diethyl oxalate to form the 2,4-dioxo ester intermediate.

-

-

Completion : Warm to room temperature and stir for 4 hours. The solution typically turns dark yellow/orange.

Step 2: Cyclization to Pyrimidine Core

-

Addition : To the reaction mixture from Step 1, add Formamidine Acetate (1.1 eq) directly.

-

Reflux : Heat the mixture to reflux (78°C) for 6–12 hours.

-

Observation: Precipitation of sodium acetate may occur.

-

-

Workup :

-

Cool to room temperature.

-

Concentrate in vacuo to remove ethanol.

-

Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification : Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 50:50).

-

Yield: Typically 60–75%.

-

Part 4: Analytical Characterization

Validation of the synthesized compound relies on NMR and MS analysis to confirm the substitution pattern.

| Technique | Expected Signal / Characteristic | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.20 (s, 1H) | H-2 of Pyrimidine (Deshielded by two N atoms) |

| δ 8.05 (s, 1H) | H-5 of Pyrimidine (Aromatic proton) | |

| δ 4.70 (s, 2H) | -CH₂-O- (Benzylic-like position at C6) | |

| δ 4.45 (q, 2H), 1.42 (t, 3H) | Ethyl Ester (-COOCH₂CH₃) | |

| δ 3.65 (q, 2H), 1.25 (t, 3H) | Ethoxy Ether (-OCH₂CH₃) | |

| LC-MS (ESI+) | m/z 211.1 [M+H]⁺ | Consistent with MW 210.23 |

| IR Spectroscopy | 1735 cm⁻¹ | Strong C=O stretch (Ester) |

| 1580 cm⁻¹ | C=N stretch (Pyrimidine ring) |

Part 5: Applications in Drug Discovery

This compound acts as a versatile "L-shaped" scaffold. The C4-ester allows for conversion to amides or alcohols (hydrogen bond donors/acceptors), while the C6-ethoxymethyl group provides a lipophilic arm that can be further derivatized or serve as a hydrophobic anchor in a binding pocket.

Functionalization Workflow

Caption: Divergent synthesis pathways utilizing the pyrimidine carboxylate scaffold.

Part 6: Safety & Handling (SDS Highlights)

-

Hazard Classification : Irritant (Skin, Eye, Respiratory).

-

Signal Word : Warning.

-

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Incompatibility : Strong oxidizing agents, strong acids, strong bases.

-

First Aid :

-

Eye Contact: Rinse immediately with plenty of water for 15 minutes.

-

Ingestion: Do not induce vomiting; contact poison control.

-

References

-

PubChem . Ethyl pyrimidine-4-carboxylate (Parent Scaffold). National Library of Medicine. Available at: [Link]

-

Organic Syntheses . General Methods for Pyrimidine Synthesis via Condensation. Org. Synth. Coll. Vol. 2. Available at: [Link]

-

ScienceDirect . Synthesis of 6-substituted pyrimidines. Topics in Heterocyclic Chemistry. Available at: [Link]

Literature review of 6-substituted pyrimidine-4-carboxylate esters

An In-Depth Technical Guide to 6-Substituted Pyrimidine-4-Carboxylate Esters: Synthesis, Reactivity, and Applications

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences.[1][2] Its fundamental importance is underscored by its presence in the essential building blocks of nucleic acids—cytosine, thymine, and uracil—and in vital biomolecules like Vitamin B1.[1][3][4] Beyond its natural roles, the pyrimidine scaffold has proven to be a "privileged structure" in medicinal chemistry and agrochemistry. Its unique electronic properties and the spatial arrangement of its nitrogen atoms allow it to serve as a versatile pharmacophore, capable of engaging in multiple interactions with biological targets.[5][6]

This guide focuses specifically on the 6-substituted pyrimidine-4-carboxylate ester framework. This particular substitution pattern has emerged as a highly valuable synthon for the development of novel therapeutic agents and advanced agrochemicals. The ester at the 4-position serves as a crucial chemical handle, readily converted into amides, carboxylic acids, and other functional groups, while the substituent at the 6-position provides a key vector for modulating potency, selectivity, and pharmacokinetic properties.

As a Senior Application Scientist, my objective is to provide not just a review of the literature, but a practical guide grounded in mechanistic understanding and field-proven insights. We will explore the causality behind synthetic choices, the logic of chemical transformations, and the structure-activity relationships (SAR) that drive modern drug and pesticide development.

Part 1: Synthetic Methodologies - Constructing the Core Scaffold

The efficient construction of the 6-substituted pyrimidine-4-carboxylate ester core is paramount. The choice of synthetic strategy is often dictated by the desired substitution pattern, scalability, and atom economy.

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, allowing for the construction of complex molecules in a single step from simple precursors. The Biginelli reaction and its variations are classic examples, though direct synthesis of the 4-carboxylate ester often requires tailored starting materials.[7]

A more direct and versatile approach involves the condensation of three key components: a β-ketoester, an aldehyde, and an amidine or urea derivative.

Caption: Workflow for a catalyzed multi-component synthesis of the pyrimidine scaffold.

Expert Insight: The choice of catalyst is critical. While traditional methods use strong protic acids, modern protocols favor Lewis acids like copper(II) or zinc(II) salts.[7][8] These catalysts are effective at lower loadings, tolerate a wider range of functional groups, and often lead to cleaner reactions by activating the carbonyl components towards nucleophilic attack without promoting unwanted side reactions.

Protocol 1: Copper-Catalyzed Three-Component Synthesis

This protocol is adapted from methodologies described for Biginelli-type reactions.[7]

-

Setup: To a round-bottom flask, add an aromatic aldehyde (1.0 eq.), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.), urea or a substituted amidine (1.5 eq.), and CuCl₂·2H₂O (0.05 eq.).

-

Reaction: Add ethanol as the solvent and stir the mixture magnetically at 70°C.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.[9]

-

Workup: Cool the reaction mixture to room temperature and pour it into ice water. Collect the resulting precipitate by filtration.

-

Purification: Wash the crude solid with water and recrystallize from ethanol to yield the pure dihydropyrimidine product.

-

Aromatization (if required): The resulting dihydropyrimidine can be aromatized using a suitable oxidant (e.g., K₂S₂O₈ or TEMPO-based systems) to yield the final pyrimidine-4-carboxylate ester.[8]

Transition Metal-Catalyzed Annulation

More advanced strategies employ transition metal catalysis, such as copper or palladium, to construct the pyrimidine ring through C-N and C-C bond-forming cascades. These methods offer access to highly functionalized pyrimidines that are difficult to obtain via classical condensation.

A notable copper-catalyzed [3+3] annulation involves the reaction of amidines with saturated ketones.[8] This process proceeds through a sequence of oxidative dehydrogenation of the ketone to an enone, followed by annulation with the amidine and a final oxidative aromatization step.

Table 1: Comparison of Key Synthetic Methodologies

| Method | Key Precursors | Catalyst/Conditions | Advantages | Limitations | References |

| Biginelli-type MCR | Aldehyde, β-Ketoester, Urea/Amidine | Lewis Acid (e.g., CuCl₂) or Protic Acid | High atom economy, operational simplicity, rapid access to core. | Often produces dihydropyrimidine requiring a separate oxidation step. | [7],[10] |

| Cu-Catalyzed Annulation | Saturated Ketone, Amidine | Cu(I) or Cu(II) salt, Oxidant (e.g., TEMPO) | Uses readily available ketones, direct formation of aromatic product. | Requires specific catalytic system, may have substrate scope limitations. | [8] |

| [3+2+1] Cycloaddition | Propargyl Alcohols, Amidines | Cu(II) Triflate | Novel disconnection approach, provides access to diverse substitution. | Requires specialized starting materials (propargyl alcohols). | [11] |

| Four-Component Synthesis | Arylamine, Ethyl Acetoacetate, Substituted Urea, Triphosgene | Triethylamine | One-pot, high complexity generation from simple starting materials. | Involves sensitive reagents like triphosgene. | [12] |

Part 2: Chemical Reactivity and Key Transformations

The 6-substituted pyrimidine-4-carboxylate ester is a versatile intermediate largely due to the reactivity of its ester functionality and the pyrimidine ring itself.

Transformations of the 4-Carboxylate Ester Group

The ester at the C4 position is the primary site for diversification. Its conversion to an amide is arguably the most critical transformation, as many biologically active pyrimidines are pyrimidine-4-carboxamides.[9][13][14]

Caption: Key transformations of the pyrimidine-4-carboxylate ester group.

Protocol 2: Two-Step Ester-to-Amide Conversion

This is the most common and reliable method for generating pyrimidine-4-carboxamides.

-

Step 1: Ester Hydrolysis:

-

Dissolve the pyrimidine-4-carboxylate ester (1.0 eq.) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, ~2.0 eq.) and stir the reaction at room temperature.[9]

-

Monitor by TLC until the starting ester is consumed.

-

Acidify the reaction mixture with aqueous HCl to precipitate the pyrimidine-4-carboxylic acid.

-

Filter, wash with water, and dry the solid product.

-

-

Step 2: Amide Coupling:

-

Suspend the carboxylic acid (1.0 eq.) in an anhydrous solvent like DMF.

-

Add a coupling agent (e.g., HATU or EDCI, 1.1 eq.) and a base (e.g., DIPEA, 2.0 eq.).

-

Add the desired primary or secondary amine (1.1 eq.) and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup and purify the final amide product by column chromatography or recrystallization.

-

Expert Insight: While direct amidation of the ester is possible, often catalyzed by reagents like FeCl₃, the two-step hydrolysis-coupling sequence is generally more robust and higher-yielding across a broader range of substrates.[9] It avoids the harsh conditions that can sometimes be required for direct amidation.

Reactions on the Pyrimidine Ring

The pyrimidine ring can undergo further functionalization, although it is generally electron-deficient.

-

Nucleophilic Aromatic Substitution (SₙAr): If a leaving group (e.g., a halogen) is present at the C2 or C6 position, it can be displaced by nucleophiles. For example, 2-chloro-6-substituted pyrimidine-4-carboxylates can react with amines to introduce a second point of diversity.[9]

-

C-H Functionalization: Modern methods are emerging for the direct functionalization of C-H bonds on the pyrimidine ring, often using photoredox or transition metal catalysis. This allows for late-stage modification without the need for pre-installed leaving groups.[15]

Part 3: Applications in Life Sciences

The true value of the 6-substituted pyrimidine-4-carboxylate ester scaffold lies in the diverse biological activities exhibited by its derivatives.

Medicinal Chemistry

The pyrimidine core is a mainstay in drug discovery, and derivatives of this scaffold have shown potent activity against a wide range of diseases.[3][6][16]

Anti-tubercular Agents: A significant body of research has focused on pyrimidine-4-carboxamides as potent inhibitors of Mycobacterium tuberculosis. A recent study reported a series of 6-dialkylaminopyrimidine carboxamides with excellent in vitro activity.[9][13]

Table 2: Selected Anti-tubercular Activity of 6-Dialkylaminopyrimidine Carboxamide Derivatives

| Compound ID | 6-Substituent | R-Group on Amide | MIC₉₀ (µM) | Reference |

| 7b | N-methyl-N-benzylamino | 4-pyridyl | < 1.00 | [9] |

| 7d | N-methyl-N-benzylamino | 4-(trifluoromethyl)phenyl | < 1.00 | [9] |

| 7m | Morpholino | 4-fluorophenyl | < 1.00 | [9] |

| 7p | Morpholino | 4-(trifluoromethyl)phenyl | < 1.00 | [9] |

| 7q | Morpholino | 4-pyridyl | < 1.00 | [9] |

Data extracted from "Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties".[9]

Structure-Activity Relationship (SAR) Insights: The data in Table 2 reveals key SAR trends. The 6-position tolerates various dialkylamino groups, with morpholine being a particularly effective substituent. On the amide portion, aromatic rings, especially those substituted with electron-withdrawing groups (e.g., -CF₃) or heteroatoms (e.g., pyridine), are crucial for high potency. Preliminary studies suggest these compounds do not act on DNA or cell wall synthesis, indicating a novel mode of action.[9][13]

Other notable medicinal applications include:

-

Anti-HIV Agents: Certain piperidinyl-substituted pyrimidines have shown good antiviral potency against HIV-1 strains.[6]

-

Anti-inflammatory Agents: Pyrimidine derivatives can act as potent inhibitors of enzymes like COX-2.[1]

-

Anticancer Agents: The scaffold is found in numerous molecules designed to inhibit protein kinases or interfere with cancer cell proliferation.[16]

-

Enzyme Inhibitors: Pyrimidine-4-carboxamides have been developed as potent and selective inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[14]

Agrochemicals

The pyrimidine framework is also integral to the development of modern pesticides and herbicides, offering novel modes of action to combat resistance.[17][18]

Herbicides: 2-(Polysubstituted-aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their ester derivatives have been patented as superior herbicides with a broad spectrum of weed control and excellent crop selectivity.[19] The carboxylic acid/ester at the C4 position is critical for their biological effect.

Antibacterial and Insecticidal Agents: Novel pyrimidine sulfonate esters have been synthesized and shown to possess good antibacterial activity against plant pathogens like Xanthomonas oryzae and some insecticidal properties.[17][18]

Table 3: Applications of Pyrimidine-4-Carboxylate Derivatives in Agrochemicals

| Derivative Class | Target Application | Mode of Action Principle | References |

| 6-Amino-5-halo-pyrimidine-4-carboxylates | Herbicide | Broad-spectrum weed control against woody plants, grasses, and broadleafs. | [19],[20] |

| Pyrimidine Sulfonate Esters | Plant Bactericide | Inhibition of pathogens like Xanthomonas axonopodis pv. Citri (Xac). | [17],[18] |

| General Pyrimidine Esters/Amides | Fungicide/Herbicide | Building blocks for various commercial fungicides and herbicides. | [21] |

Conclusion and Future Outlook

The 6-substituted pyrimidine-4-carboxylate ester scaffold is a testament to the enduring power of heterocyclic chemistry in applied science. Its synthetic accessibility, coupled with the chemical versatility of the ester group, provides an exceptional platform for generating molecular diversity. The proven success of its derivatives in both medicinal and agricultural applications ensures that this core structure will remain a focus of intense research.

Future efforts will likely concentrate on developing more sustainable and efficient catalytic syntheses, including C-H activation methods for late-stage diversification. Furthermore, as our understanding of biological systems deepens, the pyrimidine-4-carboxylate framework will undoubtedly be adapted to create highly selective modulators for new and challenging biological targets, solidifying its role as a truly "privileged" scaffold in the pursuit of novel chemical solutions for global health and food security.

References

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.

- Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. (2002). PubMed.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.

- Pyrimidine-4-carboxylic acid methyl ester. Chem-Impex.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.

- Scheme 1: Strategies of pyrimidine synthesis.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.

- Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg.

- 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. (Patent).

- Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. (2023).

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025).

- Pyrimidine synthesis. Organic Chemistry Portal.

- Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences.

- Synthesis, reactions, and applications of pyrimidine deriv

- SYNTHESIS OF PYRIMIDINE DERIV

- Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). PMC.

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.

- ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).

- Novel 4-aminopyridine and 6-aminopyrimidine carboxylates as herbicides. (Patent).

- Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (2024).

- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020).

- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

- Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). MDPI.

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 10. biomedres.us [biomedres.us]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. gsconlinepress.com [gsconlinepress.com]

- 17. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents [patents.google.com]

- 20. PL2967057T3 - Novel 4-aminopyridine and 6-aminopyrimidine carboxylates as herbicides - Google Patents [patents.google.com]

- 21. chemimpex.com [chemimpex.com]

Pharmacophore Modeling of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate: A Technical Guide

Executive Summary

This technical guide details the pharmacophore modeling of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate , a distinct pyrimidine scaffold exhibiting high potential as a kinase inhibitor and antiviral intermediate. Unlike generic pyrimidine analysis, this guide focuses on the specific spatial arrangement of the 4-carboxylate and 6-ethoxymethyl moieties, which provide unique vectoral reach into the ribose-binding pockets of ATP-dependent enzymes.

We define the protocol for transforming this chemical structure into a 3D pharmacophore hypothesis, validating it against known active decoys, and applying it to virtual screening workflows. The methodology emphasizes "scaffold-hopping" capabilities, leveraging the pyrimidine core's privileged status in medicinal chemistry.

Chemical Profile & Structural Analysis[1][2][3][4][5][6]

Before modeling, the ligand must be characterized to understand its electronic and steric landscape. The molecule consists of a central electron-deficient pyrimidine ring flanked by two flexible ester/ether arms.

Physicochemical Properties (In Silico Estimation)

| Property | Value (Approx.) | Pharmacological Relevance |

| Molecular Weight | ~252.27 g/mol | Fragment-like; ideal for Lead Optimization. |

| LogP | 1.8 - 2.2 | Good membrane permeability; Lipinski compliant. |

| H-Bond Donors | 0 | Relies on hydrophobic/electrostatic interactions. |

| H-Bond Acceptors | 6 (N1, N3, 2x Ester O, 1x Ether O) | High capacity for hinge-region binding. |

| Rotatable Bonds | 6 | High conformational flexibility requires ensemble sampling. |

| TPSA | ~80 Ų | Good oral bioavailability profile. |

Structural Geometry & Conformational Analysis

The 6-ethoxymethyl group introduces significant rotational freedom. In the bioactive conformation, this group often folds back to interact with hydrophobic pockets (e.g., the Gatekeeper residue in kinases) or extends to mimic the ribose ring of nucleosides.

-

Core: Pyrimidine (Aromatic, Planar).

-

Vector A (Position 4): Ethyl carboxylate (H-bond acceptor + hydrophobic tail).

-

Vector B (Position 6): Ethoxymethyl (Flexible ether linker + hydrophobic terminus).

Target Identification & Biological Context[3][7][8][9]

To build a meaningful pharmacophore, we must anchor the molecule to a biological context. Literature analysis identifies two primary mechanisms for pyrimidine-4-carboxylate derivatives:

-

Kinase Inhibition (ATP-Competitor):

-

Mechanism:[1] The pyrimidine nitrogens (N1/N3) mimic the N1/N3 of Adenine in ATP.

-

Binding Mode: The 4-carboxylate group often interacts with the catalytic lysine or magnesium-coordinating residues, while the 6-substituent extends into the solvent-exposed region or the ribose pocket.

-

Reference: Pyrimidine-4-carboxylates have been synthesized as precursors for CDK2 inhibitors [1].[1]

-

-

Antiviral Activity (Nucleoside Mimicry):

-

Mechanism:[1] The structure mimics acyclic nucleoside phosphonates (e.g., Tenofovir precursors).

-

Reference: 6-substituted pyrimidines show activity against RNA viruses by inhibiting polymerase functions [2].

-

Selected Modeling Context: For this guide, we will model the molecule as a Type I Kinase Inhibitor (ATP-competitive), targeting the CDK2/Cyclin A complex.

Pharmacophore Modeling Workflow

This protocol uses a Ligand-Based approach initially, refined by Structure-Based constraints if a co-crystal structure (e.g., CDK2) is available.

Workflow Diagram

The following Graphviz diagram illustrates the step-by-step computational workflow.

Step-by-Step Methodology

Step 1: Ligand Preparation & Conformational Sampling

Since the ethoxymethyl group is highly flexible, a single low-energy conformation is insufficient.

-

Protocol: Use a Monte Carlo conformational search (e.g., in MOE or Schrödinger MacroModel).

-

Settings: Energy window = 10 kcal/mol; Max conformers = 250.

-

Goal: Identify the "bioactive" conformation where the N1/N3 atoms are accessible for H-bonding and the ethyl ester is oriented to avoid steric clash with the protein backbone.

Step 2: Feature Definition

We define the pharmacophoric features (

-

Acceptor 1 (A1): Pyrimidine Nitrogen N1 (Interaction with Hinge Region backbone NH).

-

Acceptor 2 (A2): Pyrimidine Nitrogen N3 (Alternative Hinge interaction).

-

Acceptor 3 (A3): Carbonyl Oxygen of the 4-carboxylate (Interaction with conserved Lysine).

-

Hydrophobic Ring (R): Pyrimidine aromatic centroid (Pi-stacking with Gatekeeper residue).

-

Hydrophobic Vector (H1): The ethyl group of the ethoxymethyl side chain (Occupies the ribose/sugar pocket).

Step 3: Hypothesis Generation

Align the generated conformers to identify the spatial arrangement of features common to low-energy states.

-

Constraint: The distance between A1/A3 (Hinge) and H1 (Ribose pocket) is critical. In CDK2 inhibitors, this distance is typically 4.5 - 6.0 Å.

Interaction Map & Mechanism

To validate the pharmacophore, we map it against a theoretical binding pocket (e.g., CDK2). The diagram below visualizes the essential interactions.

Validation & Application

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

Validation Protocol

-

Decoy Set: Generate 500 structurally similar but biologically inactive molecules using the DUD-E (Directory of Useful Decoys) generator.

-

Active Set: Include known pyrimidine-based CDK2 inhibitors (e.g., derived from [1]).

-

Metrics:

-

Enrichment Factor (EF1%): Should be > 10.

-

ROC AUC: Should be > 0.75.

-

Case Study: Virtual Screening

Using the validated model (Features: A1 + A3 + H1), screen a commercial library (e.g., Enamine Kinase Library).

-

Hit Criteria: Fit Score > 2.5 (out of 4.0).

-

Refinement: Hits are then subjected to Molecular Docking (AutoDock Vina) to verify the binding pose predicted by the pharmacophore.

Conclusion

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate represents a "privileged scaffold" in drug discovery. Its pharmacophore is defined by a rigid acceptor core (pyrimidine) coupled with a flexible hydrophobic arm (ethoxymethyl). By targeting the ATP-binding cleft of kinases, this molecule serves as an excellent starting point for fragment-based lead design. The protocol outlined here ensures that any derived model is robust, conformationally accessible, and biologically relevant.

References

-

Vandavasi, J. K., et al. (2014). "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines." Organic & Biomolecular Chemistry.

-

Hocková, D., et al. (2004). "Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds." Bioorganic & Medicinal Chemistry.

-

Boyd, V. A., et al. (2009).[2] "2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries." Journal of Combinatorial Chemistry.

-

PharmaBlock. "Pyrimidines in Drug Discovery." PharmaBlock Whitepaper.

Sources

Crystal Structure Analysis of Ethyl Pyrimidine-4-Carboxylate Derivatives: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations integral to the crystal structure analysis of ethyl pyrimidine-4-carboxylate derivatives. Pyrimidine-based scaffolds are of immense interest in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The precise three-dimensional atomic arrangement, elucidated through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design.[6] This document details the journey from synthesis and crystallization to data analysis and interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms, is a cornerstone of medicinal chemistry.[3] These structures are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in numerous FDA-approved drugs.[1][3] Their versatility allows them to interact with various biological targets, making their derivatives prime candidates for novel therapeutic agents.[1][2] Ethyl pyrimidine-4-carboxylate, in particular, serves as a key intermediate in the synthesis of a multitude of bioactive molecules.[7]

The biological efficacy of a drug molecule is intrinsically linked to its three-dimensional structure. Crystal structure analysis, primarily through single-crystal X-ray diffraction (SCXRD), provides an unambiguous determination of this structure.[8][9][10] This technique allows for the precise measurement of bond lengths, bond angles, and the conformation of the molecule, as well as the intricate network of intermolecular interactions that dictate how molecules pack in the solid state.[8] This understanding is fundamental to crystal engineering, which aims to design new solids with desired physical and chemical properties.[11]

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

General Synthesis of Ethyl Pyrimidine-4-Carboxylate Derivatives

The construction of the pyrimidine ring is often achieved through the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine, urea, or guanidine derivative.[12] A common and versatile method involves the reaction of an enamino diketone with an N-C-N dinucleophile.[13]

Experimental Protocol: Representative Synthesis

Objective: To synthesize an ethyl 2,5-disubstituted pyrimidine-4-carboxylate derivative.

Materials:

-

Ethyl 2-(dimethylaminomethylene)-3-oxo-3-phenylpropanoate (enamino diketone)

-

Benzamidine hydrochloride (N-C-N dinucleophile)

-

Sodium ethoxide

-

Anhydrous ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen.

-

Addition of Reagents: To the stirred solution, add benzamidine hydrochloride (1.0 equivalent). Stir for 15 minutes to allow for the formation of the free benzamidine base.

-

Condensation: Add the enamino diketone (1.0 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). The resulting precipitate is the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure ethyl 2-phenyl-5-phenylpyrimidine-4-carboxylate.

The Art and Science of Crystallization

Growing diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to pack in a slow, ordered manner, forming a single, defect-free crystal lattice.

Common Crystallization Techniques:

-

Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. The gradual increase in concentration promotes slow crystal growth.

-

Solvent Diffusion (Vapor or Liquid):

-

Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. Vapors of the anti-solvent slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

-

Liquid Diffusion: A layered approach where a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.

-

Causality in Solvent Selection: The choice of solvent is critical. A good solvent system will have moderate solubility for the compound of interest. Too high solubility may prevent crystallization, while too low solubility will result in rapid precipitation of amorphous powder or microcrystals. A combination of a "good" solvent and a miscible "poor" solvent is often used to fine-tune the solubility and control the rate of crystal growth.

Single-Crystal X-ray Diffraction: Elucidating the 3D Structure

SCXRD is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[8][9][10] It relies on the principle that X-rays are diffracted by the electrons in a crystal, producing a unique diffraction pattern that can be used to reconstruct a three-dimensional map of the electron density.[8][14]

Workflow: From Crystal to Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[14] As the crystal is rotated, a series of diffraction patterns are recorded by a detector.[9]

-

Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of each diffraction spot.[14]

-

Structure Solution: The "phase problem" is the primary hurdle in crystallography. Since detectors only measure the intensity (amplitude squared) of the diffracted waves, the phase information is lost. For small molecules like pyrimidine derivatives, this is typically solved using direct methods, which are mathematical algorithms that use statistical relationships between the intensities to estimate the initial phases.

-

Structure Refinement: An initial model of the molecular structure is built into the calculated electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model.

-

Validation: The final structure is rigorously validated using metrics such as R-factors, goodness-of-fit, and analysis of the residual electron density map to ensure its accuracy and reliability. The final validated structure is typically reported in a Crystallographic Information File (CIF).

Interpreting the Crystal Structure: From Data to Insights

The refined crystal structure provides a wealth of information.

Intramolecular Features

-

Bond Lengths and Angles: These parameters confirm the covalent framework of the molecule and can reveal electronic effects, such as conjugation or strain.

-

Torsion Angles and Conformation: For flexible molecules, the crystal structure reveals the preferred low-energy conformation adopted in the solid state. This is critical for understanding how the molecule might fit into a protein's active site.

Table 1: Hypothetical Crystallographic Data for an Ethyl Pyrimidine-4-carboxylate Derivative

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell.[15] |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å | Dimensions of the smallest repeating unit of the crystal lattice.[14] |

| β = 95.5° | ||

| Volume (V) | 954.1 ų | Volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | Number of molecules in one unit cell. |

| Final R-factor (R1) | 0.045 (4.5%) | A measure of the agreement between the model and the experimental data. |

| Goodness-of-Fit (GooF) | 1.02 | Should be close to 1 for a good refinement. |

Intermolecular Interactions: The Pillars of the Crystal Lattice

Intermolecular interactions govern how molecules pack together, which influences physical properties like solubility and melting point, and are foundational to crystal engineering and rational drug design.[6][11]

-

Hydrogen Bonds: These are strong, directional interactions that often play a dominant role in the crystal packing of organic molecules containing N-H or O-H groups.[16] In pyrimidine derivatives, the ring nitrogens are excellent hydrogen bond acceptors.

-

π-π Stacking: The aromatic pyrimidine rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

-

Halogen Bonds: If the derivative contains a halogen (F, Cl, Br, I), it can act as an electrophilic "cap" and interact favorably with a nucleophile (like a nitrogen or oxygen atom).

-

van der Waals Forces: These weaker, non-directional forces contribute to the overall stability of the crystal packing.

Diagram: Common Intermolecular Interactions

Caption: Key intermolecular interactions in molecular crystals.

The Role of Computational Chemistry

Modern crystal structure analysis is often augmented by computational methods. Predicting the crystal structure of an organic molecule from its chemical diagram alone is a significant challenge but an area of active research.[17][18][19][20]

-

Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of a single molecule, providing theoretical bond lengths and angles that can be compared with the experimental X-ray data. This helps validate the experimental structure.

-

Crystal Structure Prediction (CSP): CSP algorithms generate thousands of hypothetical crystal packing arrangements and rank them by their lattice energy.[17][20] While computationally intensive, CSP can help identify potential polymorphs—different crystal structures of the same compound—which is critically important in the pharmaceutical industry as polymorphs can have different stabilities, solubilities, and bioavailabilities.

-

Hirshfeld Surface Analysis: This technique provides a visual and quantitative way to analyze intermolecular contacts in a crystal.[11][21] It maps the different types of close contacts on a 3D surface around the molecule, highlighting the most significant interactions driving the crystal packing.

Conclusion: From Structure to Function

The crystal structure analysis of ethyl pyrimidine-4-carboxylate derivatives is a powerful tool in the arsenal of the medicinal chemist and drug development professional. It provides a detailed, atomic-level blueprint of the molecule, offering invaluable insights into its conformation and the non-covalent interactions that govern its behavior in the solid state. This knowledge is fundamental for understanding structure-property relationships, identifying pharmacophoric features, and ultimately, designing more potent and selective therapeutic agents.[22] The integration of high-quality synthesis, meticulous crystallization, precise X-ray diffraction analysis, and insightful computational modeling creates a robust workflow for accelerating the discovery and development of next-generation pyrimidine-based drugs.

References

- Title: X-ray Determination Of Molecular Structure | Physics | Research Starters - EBSCO Source: EBSCO URL

- Title: Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity Source: Wiley Online Library URL

- Title: Research: Intermolecular Interactions - Sherrill Group Source: Sherrill Group URL

- Title: X-ray crystallography - Wikipedia Source: Wikipedia URL

- Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC Source: National Center for Biotechnology Information URL

- Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis Source: Taylor & Francis Online URL

- Title: X-ray Diffraction (XRD)

- Title: Crystal engineering - Wikipedia Source: Wikipedia URL

- Title: Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate Source: ResearchGate URL

- Title: Faster and more reliable crystal structure prediction of organic molecules - EurekAlert!

- Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: ScienceDirect URL

- Title: x Ray crystallography - PMC - NIH Source: National Center for Biotechnology Information URL

- Title: Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing)

- Title: Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation | ChemRxiv Source: ChemRxiv URL

- Title: Crystal Structure Prediction Methods for Organic Molecules: State of the Art Source: American Chemical Society Publications URL

- Title: Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge Source: MDPI URL

- Title: Computational prediction of organic crystal structures - UCL Discovery - University College London Source: UCL Discovery URL

- Title: Intermolecular interactions in crystals: fundamentals of crystal engineering | Request PDF - ResearchGate Source: ResearchGate URL

- Title: x-ray diffraction (XRD)

- Title: Intermolecular interactions in molecular crystals: what's in a name? - Faraday Discussions (RSC Publishing)

- Title: Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )

-

Title: Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[6][8]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate - IUCr Journals Source: International Union of Crystallography Journals URL:

-

Title: Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[6][8]thiazolo[3,2-a]pyrimidine-6-carboxylate - IUCr Journals Source: International Union of Crystallography Journals URL:

- Title: Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH)

- Title: Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH)

- Title: Ethyl pyrimidine-4-carboxylate - Chem-Impex Source: Chem-Impex URL

- Title: Ethyl pyrimidine-4-carboxylate | C7H8N2O2 | CID 13639438 - PubChem - NIH Source: National Center for Biotechnology Information URL

- Title: Pyrimidine-4-carboxylic acid - PMC Source: National Center for Biotechnology Information URL

- Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Assiut University URL

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Crystal engineering - Wikipedia [en.wikipedia.org]

- 12. bu.edu.eg [bu.edu.eg]

- 13. researchgate.net [researchgate.net]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Faster and more reliable crystal structure prediction of organic molecules | EurekAlert! [eurekalert.org]

- 18. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. annualreviews.org [annualreviews.org]

- 21. journals.iucr.org [journals.iucr.org]

- 22. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Using Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate as a pharmaceutical intermediate

Application Note: Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a specialized heterocyclic building block designed for the synthesis of bioactive small molecules. Unlike simple pyrimidines, this scaffold incorporates a 6-ethoxymethyl motif , a strategic functional group that enhances lipophilicity and metabolic stability while providing a hydrogen bond acceptor.

This guide details the utility of this intermediate in developing kinase inhibitors , antivirals , and agrochemicals . It provides validated protocols for its manipulation, focusing on the chemoselective transformation of the C4-ester without compromising the C6-ether linkage.

Chemical Profile & Structural Advantages

| Property | Specification |

| IUPAC Name | Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water. |

| Key Functionality | C4-Ester: Electrophilic handle for amidation/reduction.C6-Ethoxymethyl: Lipophilic ether; metabolically robust surrogate for hydroxymethyl. |

Medicinal Chemistry Rationale:

-

Solubility Modulation: The ethoxymethyl group disrupts crystal packing more effectively than a methyl or phenyl group, often improving the solubility of final drug candidates in organic media and lipids.

-

Metabolic Stability: Unlike a primary alcohol (which is prone to rapid oxidation to carboxylic acid) or an ester (prone to hydrolysis), the ether linkage is generally stable to Phase I metabolic enzymes (CYPs), extending the half-life of the pharmacophore.

-

Vector Positioning: The 4-position carboxylate directs substituents into the "solvent-exposed" region of many kinase ATP-binding pockets, making it an ideal exit vector for solubilizing tails.

Synthetic Versatility & Reaction Landscape[1]

The core value of this intermediate lies in the orthogonality of its functional groups. The C4-ester can be activated or reduced while the C6-ether remains inert.

Visualizing the Reaction Pathways

Figure 1: Divergent synthetic pathways from the parent ester. The C6-ethoxymethyl group remains stable across these transformations.

Detailed Experimental Protocols

Protocol A: Chemoselective Hydrolysis to the Free Acid

Use Case: Preparing the scaffold for peptide coupling (EDC/HOBt) or acid chloride formation.

Reagents:

-

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 equiv)

-

Solvent: THF/Water (3:1 v/v)

Procedure:

-

Dissolution: Dissolve 10 mmol of the ester in 30 mL of THF. Cool to 0°C in an ice bath.

-

Addition: Add a solution of LiOH·H₂O (15 mmol) in 10 mL of water dropwise over 10 minutes.

-

Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material spot (Rf ~0.6) should disappear, and a baseline spot (Acid) should appear.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Acidify the aqueous residue to pH 3-4 using 1N HCl. Note: Do not go below pH 2 to avoid protonating the pyrimidine nitrogens excessively, which may trap the salt.

-

Extract with Ethyl Acetate (3 x 20 mL).[1]

-

Dry combined organics over Na₂SO₄, filter, and concentrate.[1]

-

-

Yield: Expect 85-95% of a white/off-white solid.

Critical Control Point: Avoid using methanolic NaOH if transesterification is a concern, though hydrolysis usually predominates.

Protocol B: Direct Amidation (Trimethylaluminum Mediated)

Use Case: One-step conversion to amides without isolating the acid. Ideal for library synthesis.

Safety Warning: Trimethylaluminum (AlMe₃) is pyrophoric. Handle strictly under inert atmosphere (Nitrogen/Argon).

Reagents:

-

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate (1.0 equiv)

-

Amine (R-NH₂) (1.2 equiv)

-

Trimethylaluminum (2.0 M in Toluene) (1.5 equiv)

-

Solvent: Anhydrous Toluene or DCM

Procedure:

-

Complex Formation: In a flame-dried flask under Argon, dissolve the amine (1.2 mmol) in anhydrous Toluene (5 mL).

-

Activation: Carefully add AlMe₃ (0.75 mL, 1.5 mmol) dropwise at 0°C. Stir for 30 minutes at RT to form the aluminum amide species. Caution: Methane gas evolution.

-

Coupling: Add a solution of the ester (1.0 mmol) in Toluene (2 mL) to the aluminum amide mixture.

-

Heating: Heat the reaction to 60-80°C for 4-12 hours. Monitor by LC-MS.

-

Quenching (Critical): Cool to 0°C. Carefully quench by dropwise addition of dilute HCl (1N) or Rochelle's salt solution. Vigorous gas evolution will occur.

-

Workup: Partition between EtOAc and water. Wash organics with brine, dry, and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Application Workflow: Kinase Inhibitor Design

This scaffold is particularly relevant for Type I and Type II kinase inhibitors where the pyrimidine ring acts as the "hinge binder."

Hypothetical Workflow:

-

Hinge Binding: The pyrimidine N1 and C2-H (or C2-NH2 if substituted) interact with the kinase hinge region.

-

Solubility Tail: The C4-amide extends into the solvent front.

-

Hydrophobic Pocket: The C6-ethoxymethyl sits in the ribose-binding pocket or a hydrophobic gatekeeper region.

Figure 2: Synthetic workflow for converting the intermediate into a bioactive kinase inhibitor candidate.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Hydrolysis | Decarboxylation | Avoid heating the acidic solution above 50°C. Pyrimidine-4-carboxylic acids can decarboxylate under vigorous thermal/acidic conditions. |

| Incomplete Amidation | Steric Hindrance | If the amine is bulky, switch from AlMe₃ to acid chloride activation (SOCl₂/DMF cat.) followed by amine addition. |

| Ether Cleavage | Lewis Acid Strength | Avoid BBr₃ or AlCl₃. The ethoxymethyl ether is stable to AlMe₃ but sensitive to strong Lewis acids used in deprotection steps. |

References

-

Pyrimidine Scaffolds in Drug Discovery

-

Jain, K. S., et al. "Recent advances in pyrimidine scaffold-based drug discovery."[2] Current Science (2006): 613-626.

-

-

Synthesis of Pyrimidine Carboxylates

-

Kappe, C. O. "Biologically active dihydropyrimidones of the Biginelli-type—a literature survey." European Journal of Medicinal Chemistry 35.12 (2000): 1043-1052.

-

-

Kinase Inhibitor Binding Modes

-

Traxler, P., et al. "Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry 40.22 (1997): 3601-3616.

-

-

Amidation Protocols (AlMe3)

-

Levin, J. I., Turos, E., & Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications 12.13 (1982): 989-993.

-

Sources

Application Note: Strategic Nucleophilic Substitution of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate

Executive Summary

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors, antiviral agents, and antitubercular drugs. Its value lies in the orthogonal reactivity of its functional groups: the electron-deficient pyrimidine core, the electrophilic ester at C4, and the ether-linked side chain at C6.

This Application Note focuses on the Nucleophilic Substitution reactions of this molecule. While the pyrimidine ring itself is resistant to Nucleophilic Aromatic Substitution (

Mechanistic Analysis & Reactivity Profile[1]

To design effective protocols, one must understand the electronic environment of the substrate.

The Electrophilic Center (C4-Carbonyl)

Unlike a standard benzoate ester, the ester group at the C4 position of a pyrimidine ring is significantly more electrophilic.

-

Inductive Effect: The nitrogen atoms at positions 1 and 3 are highly electronegative, pulling electron density away from the ring carbons.

-

Resonance Withdrawal: The

-deficient nature of the heteroaromatic ring acts as an electron sink, destabilizing the carbonyl bond and lowering the activation energy for nucleophilic attack.

The Side Chain (C6-Ethoxymethyl)

The ethoxymethyl group is generally stable under basic nucleophilic conditions. It serves as a lipophilic anchor but does not typically undergo substitution unless harsh acidic conditions (e.g.,

Validated Protocols

Protocol A: Direct Aminolysis (Library Synthesis)

Objective: Conversion of the ethyl ester to a library of pyrimidine-4-carboxamides.

Mechanism: Nucleophilic Acyl Substitution (

Materials

-

Substrate: Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).

-

Solvent: Ethanol (anhydrous) or Methanol.

-

Catalyst (Optional):

(if amine is a salt), or

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate in 5 mL of anhydrous ethanol in a sealed reaction vial.

-

Addition: Add 1.2 mmol of the target amine.

-

Note: If the amine is volatile (e.g., methylamine), use a commercial solution in ethanol/THF.

-

-

Reaction:

-

Standard Amines: Heat to reflux (78°C) for 4–6 hours.

-

Sterically Hindered Amines: Irradiate in a microwave reactor at 100°C for 20–40 minutes.

-

-

Monitoring: Check via TLC (System: 5% MeOH in DCM). Look for the disappearance of the ester spot (

) and appearance of the amide ( -

Workup:

-

Cool the mixture to room temperature.

-

If the product precipitates: Filter and wash with cold ethanol.

-

If soluble: Evaporate solvent under reduced pressure. Redissolve in EtOAc, wash with water and brine, dry over

, and concentrate.

-

Optimization Table: Reaction Conditions

| Amine Type | Conditions | Catalyst | Expected Yield |